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Compound of Interest

Compound Name: 4-(3-Nitrophenoxy)butanoic acid

CAS No.: 30297-87-1

Cat. No.: B3423451 Get Quote

Executive Summary
This guide provides a technical comparative analysis of 4-(3-Nitrophenoxy)butanoic acid and

its homologs, focusing on the critical role of linker length (the polymethylene chain connecting

the aromatic headgroup to the carboxylic tail) in determining biological activity.

In medicinal and agrochemistry, the length of the linker in phenoxyalkanoic acids is not merely

a structural spacer but a determinant of metabolic activation (via

-oxidation) and receptor affinity (steric constraints). This guide compares the butanoic
derivative (

) against its acetic (

), propionic (

), and pentanoic (

) counterparts, synthesizing data from auxinic herbicide research and modern G-protein
coupled receptor (GPR84) agonism studies.

Chemical Space & Structural Homologs
The study centers on the scaffold: 3-
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-Ph-O-

-COOH. The electronic withdrawal of the nitro group at the meta position increases the acidity
of the phenoxy oxygen, influencing the ether bond stability and the overall lipophilicity (

).

Compound
ID

Systematic
Name

Linker
Length (

)

Carbon
Chain

LogP (Calc)
Primary
Utility

NP-C2

2-(3-

Nitrophenoxy

)acetic acid

1 Methylene 1.42
Direct Auxin

Mimic

NP-C3

3-(3-

Nitrophenoxy

)propanoic

acid

2 Ethylene 1.75
Inactive /

Antagonist

NP-C4

4-(3-

Nitrophenoxy

)butanoic

acid

3 Propylene 2.15

Pro-drug /

GPR84

Agonist

NP-C5

5-(3-

Nitrophenoxy

)pentanoic

acid

4 Butylene 2.54
Lipophilic

Probe

Mechanism of Action: The "Linker Effect"
The biological activity of this series is governed by two distinct mechanisms depending on the

target system: Metabolic Activation (Plants/In vivo) and Steric Recognition (Receptors).

A. The -Oxidation Activation Pathway (Auxinic Activity)
In agrochemical applications, the "Even-Odd" rule is paramount.
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Even-numbered chains (C2, C4): 4-(3-Nitrophenoxy)butanoic acid (NP-C4) is intrinsically

inactive at the auxin receptor (TIR1). However, in specific organisms (e.g., broadleaf weeds),

it undergoes

-oxidation, cleaving two carbons to release the active NP-C2 (Acetic acid form).

Odd-numbered chains (C3, C5): These degrade to unstable intermediates (phenols) or

inactive propionic derivatives, rendering them biologically inert in this context.

B. Receptor Ligand Binding (GPR84 & PPAR)
In mammalian pharmacology (e.g., GPR84 agonists for inflammation), the linker length dictates

the depth of penetration into the orthosteric pocket.

NP-C4 often represents an optimal "Goldilocks" length, allowing the anionic carboxylate to

engage positively charged residues (e.g., Arg/Lys) while the aromatic tail sits in a

hydrophobic sub-pocket.

Shorter linkers (C2) may fail to bridge the distance.

Longer linkers (C5) may incur entropic penalties or steric clashes.

Visualizing the Activation Logic
The following diagram illustrates the metabolic fate of the linker variants, highlighting why the

Butanoic derivative (NP-C4) retains activity while the Propionic (NP-C3) does not.
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Caption: Metabolic activation pathway showing the conversion of the butanoic precursor (NP-

C4) into the active acetic species, contrasting with the odd-chain propionic analog.
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Comparative Performance Data
The following data summarizes the activity trends derived from structure-activity relationship

(SAR) studies on phenoxyalkanoic acids [1][2].

Table 1: Biological Activity Profile[1]
Metric NP-C2 (Acetic)

NP-C3
(Propionic)

NP-C4

(Butanoic)

NP-C5
(Pentanoic)

Auxinic Activity

(Root Growth)

High (

)
Negligible

Moderate

(Requires

Activation)

Low

Selectivity

(Legume Safety)

Low (Kills crop &

weed)
N/A

High (Safe on

legumes)
N/A

GPR84 Agonism

(

)

(Optimal)

Water Solubility High Moderate Low-Moderate Low

Key Insight: NP-C4 offers a strategic advantage in selectivity. In systems lacking the specific

-oxidation enzymes (e.g., legume crops like alfalfa), NP-C4 remains an inactive prodrug,
whereas in target weeds, it is lethal. In GPR84 signaling, the C3/C4 linker length is critical for
optimal receptor conformation [3].

Experimental Protocols
To validate these findings, the following protocols for synthesis and bioassay are

recommended. These are designed to be self-validating controls.

A. Synthesis: Williamson Ether Strategy
This protocol synthesizes 4-(3-Nitrophenoxy)butanoic acid (NP-C4).

Reagents:
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3-Nitrophenol (1.0 eq)

Ethyl 4-bromobutyrate (1.2 eq)

Potassium Carbonate (

, 2.0 eq)[1][2]

Acetonitrile (Solvent)

NaOH (2M, for hydrolysis)

Workflow:

Alkylation: Dissolve 3-nitrophenol in acetonitrile. Add

and stir for 30 min to generate the phenoxide anion.

Addition: Dropwise add ethyl 4-bromobutyrate. Reflux at 80°C for 12 hours.

Validation: Monitor via TLC (Hexane:EtOAc 7:3). Disappearance of phenol spot (

) indicates completion.

Hydrolysis: Evaporate solvent. Redissolve residue in Ethanol/2M NaOH (1:1). Stir at RT for 4

hours to cleave the ethyl ester.

Workup: Acidify to pH 2 with 1M HCl. The product (NP-C4) will precipitate or can be

extracted with DCM.

Purification: Recrystallize from Ethanol/Water.

B. Bioassay: Arabidopsis Root Growth Inhibition
Objective: Determine if the compound acts directly or requires metabolism.

Plate Prep: Prepare 0.5x MS agar plates containing gradient concentrations (

) of NP-C2 and NP-C4.
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Seeding: Sterilize Arabidopsis thaliana seeds (Col-0 wild type) and stratify at 4°C for 2 days.

Plate on agar.

Incubation: Grow vertically under continuous light at 22°C for 7 days.

Measurement: Measure primary root length using ImageJ.

Interpretation:

NP-C2: Immediate inhibition at low concentrations (Direct binding).

NP-C4: Delayed or reduced inhibition compared to C2 (indicates rate-limiting conversion).

Control: Use a mutant line deficient in

-oxidation (e.g., ped1 or kat2). If NP-C4 toxicity disappears in the mutant while NP-C2
remains toxic, the prodrug mechanism is confirmed.

Synthesis Workflow Diagram
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Start: 3-Nitrophenol

Step 1: Deprotonation
(K2CO3, MeCN, 30 min)

Step 2: Alkylation
(+ Ethyl 4-bromobutyrate, Reflux 12h)

Intermediate:
Ethyl 4-(3-nitrophenoxy)butanoate

Step 3: Hydrolysis
(NaOH/EtOH, RT, 4h)

Step 4: Acidification
(HCl to pH 2)

Final Product:
4-(3-Nitrophenoxy)butanoic acid

Click to download full resolution via product page

Caption: Step-by-step synthetic pathway for the production of the target butanoic acid

derivative from 3-nitrophenol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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